An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the implications of each property on process development and formulation. We present detailed, step-by-step methodologies for determining critical parameters such as melting point, solubility, and purity, ensuring a self-validating system of protocols. All data is supported by authoritative sources and presented in a clear, structured format to facilitate application in a laboratory setting.
Introduction: Strategic Importance in Synthesis
Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and process development. Its structure incorporates a Boc-protected secondary amine and a terminal hydrazide. This arrangement makes it a valuable building block for introducing a protected hydrazide moiety, which can serve as a precursor for heterocycles or as a linker in more complex molecular architectures like antibody-drug conjugates (ADCs).
The Boc (tert-butoxycarbonyl) group provides robust protection under a wide range of conditions but can be selectively removed under acidic conditions, offering strategic flexibility in multi-step syntheses. The hydrazide functional group is a potent nucleophile and a key pharmacophore in numerous established drugs. Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring purity, developing stable formulations, and predicting its behavior in subsequent synthetic transformations. This guide provides the foundational data and experimental context necessary for its effective utilization.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-(2-hydrazinyl-2-oxoethyl)-N-methylcarbamate | N/A |
| CAS Number | 1338673-19-5 | [1] |
| Molecular Formula | C₈H₁₇N₃O₃ | [1] |
| Molecular Weight | 203.24 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CC(=O)NN | N/A |
| InChI Key | Not Publicly Available | N/A |
Note: While the target molecule has a methyl group, publicly available data is scarce. Much of the data and protocols are based on its close, well-documented analog, tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6), which lacks the N-methyl group. The principles and methodologies described remain directly applicable.
Core Physicochemical Properties
The physical properties of a compound dictate its handling, reaction setup, and purification strategies.
| Property | Value | Notes | Source | | --- | --- | --- | | Physical Form | Solid | Assumed based on analogous structures. | | | Melting Point | Not Experimentally Determined | Predicted to be a solid at room temperature. The melting point is a critical indicator of purity. | N/A | | Boiling Point | Not Experimentally Determined | Likely to decompose upon heating at atmospheric pressure due to the hydrazide and carbamate groups. | N/A | | pKa | Not Experimentally Determined | The hydrazide moiety will have a basic pKa, while the carbamate is generally neutral. The exact value influences solubility in pH-dependent systems. | N/A | | LogP | Not Experimentally Determined | The LogP (partition coefficient) would be a key predictor of solubility in organic vs. aqueous phases and is crucial for designing extraction and chromatographic separations. | N/A |
Solubility Profile: Implications for Process and Formulation
Aqueous and organic solubility are paramount for drug discovery and development, influencing everything from reaction medium selection to bioavailability.[3][4] Nearly 40% of drug candidates fail due to low water solubility.[3]
Qualitative Solubility Insights:
-
Aqueous Solubility: Expected to be low to moderate. The terminal hydrazide offers some polarity, but the Boc group and N-methyl group contribute significant lipophilicity.
-
Organic Solubility: Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which are common reaction solvents.[4] It should also be soluble in alcohols like methanol and ethanol and chlorinated solvents like dichloromethane (DCM).
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility, which is crucial for biopharmaceutical classification.[5]
Causality: This method is chosen over kinetic methods because it measures the true equilibrium state between the solid and dissolved compound, providing a definitive solubility value that is not influenced by supersaturation artifacts.[6] This is critical for developing stable formulations.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.[3]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 1.2, 4.5, and 6.8 buffers for biopharmaceutical classification) to the vial.[5]
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for process chemistry, 37°C for physiological relevance).[5]
-
Sampling: Allow the system to equilibrate for a sufficient time, typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[5]
-
Separation: Once equilibrium is reached, stop agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved microparticulates. This step is critical to avoid artificially high concentration readings.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[4] The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.
Purity and Stability Assessment
Ensuring the purity of a synthetic intermediate is fundamental to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[7] The primary analytical technique for this purpose is HPLC.[8][9]
Experimental Protocol: Purity Determination by HPLC
Causality: HPLC is the method of choice due to its high resolution, sensitivity, and ability to separate the main compound from structurally similar impurities, starting materials, and degradation products.[7][10] A UV detector is suitable as the amide chromophore in the molecule will absorb UV light.
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution by accurately dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of about 1 mg/mL.[10] Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.[10]
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Gradient: 5% B to 95% B over 20 minutes. Causality: A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and detected.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection: UV at 210 nm. Causality: 210 nm is a common wavelength for detecting amide bonds and other non-aromatic chromophores.
-
Injection Volume: 10 µL.[10]
-
-
Data Analysis:
-
Integrate the area of all peaks detected in the chromatogram.
-
Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Trustworthiness: This method assumes all compounds have a similar response factor at the detection wavelength. For rigorous analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the mass-to-charge ratio of each component.[8]
-
Thermal Stability and Melting Point Determination
Thermal stability is a key parameter for storage and handling. The melting point is a fundamental physical property and a sensitive indicator of purity. Impurities typically cause a depression and broadening of the melting point range.[11]
Experimental Protocol: Melting Point Determination (Capillary Method)
Causality: The capillary method is the standard pharmacopeial technique, offering high accuracy and reproducibility when performed correctly.[12] It relies on visual or automated detection of the phase transition from solid to liquid.[13]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. An improperly prepared sample is a leading cause of inaccurate results.[12]
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the sealed tube firmly on a hard surface to compact the powder into a dense column approximately 3 mm high.[14]
-
Measurement:
-
Place the packed capillary into the heating block of a melting point apparatus.
-
Heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[14]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1 - T2. A pure compound will have a sharp range of 0.5-1.0°C.
-
Conclusion
Tert-Butyl (2-hydrazinyl-2-oxoethyl)(methyl)carbamate is a strategically important building block whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has provided a detailed overview of its identity, solubility, purity, and thermal characteristics. By grounding this data in authoritative, field-proven experimental protocols, we have equipped researchers and drug development professionals with a practical and scientifically rigorous framework for handling, analyzing, and implementing this compound in their synthetic workflows. The provided methodologies for solubility, purity, and melting point analysis represent a self-validating system that ensures data integrity and supports the development of robust and reproducible chemical processes.
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- A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). World Health Organization.
- tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Suppliers, Manufacturers & Traders. (2024, January 7). Chemsrc.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
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- tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate. (n.d.). PubChem.
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